3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name:
Vulcanchem
CAS No.:
59898-66-7
VCID:
VC21299877
InChI:
InChI=1S/C12H14N2OS2/c1-2-14-11(15)9-7-5-3-4-6-8(7)17-10(9)13-12(14)16/h2-6H2,1H3,(H,13,16)
SMILES:
CCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3
Molecular Formula:
C12H14N2OS2
Molecular Weight:
266.4 g/mol
3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 59898-66-7
Cat. No.: VC21299877
Molecular Formula: C12H14N2OS2
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59898-66-7 |
|---|---|
| Molecular Formula | C12H14N2OS2 |
| Molecular Weight | 266.4 g/mol |
| IUPAC Name | 3-ethyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C12H14N2OS2/c1-2-14-11(15)9-7-5-3-4-6-8(7)17-10(9)13-12(14)16/h2-6H2,1H3,(H,13,16) |
| Standard InChI Key | AIZMLSXBOPVFHY-UHFFFAOYSA-N |
| Isomeric SMILES | CCN1C(=O)C2=C(N=C1S)SC3=C2CCCC3 |
| SMILES | CCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3 |
| Canonical SMILES | CCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator